3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID
Overview
Description
3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a complex organic compound that features a triazole ring, a phenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves multiple steps. One common approach is the use of click chemistry to form the triazole ring. This method is highly efficient and selective, often involving the reaction of an azide with an alkyne in the presence of a copper catalyst . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the butanoic acid moiety can be added via esterification followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety . This method is particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. For instance, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Shares the triazole and phenyl groups but lacks the butanoic acid moiety.
1,2,3-TRIAZOLE DERIVATIVES: Similar triazole ring structure but different substituents.
Uniqueness
3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is unique due to its combination of a triazole ring, phenyl group, and butanoic acid moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-methyl-5-oxo-5-[4-(1,2,4-triazol-1-ylmethyl)anilino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11(7-15(21)22)6-14(20)18-13-4-2-12(3-5-13)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHRHPBMWTCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)CN2C=NC=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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